2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide

Description

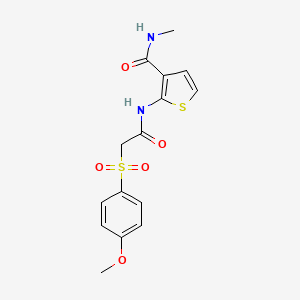

This compound belongs to the thiophene-3-carboxamide class, characterized by a sulfonamide-linked acetamido group at the 2-position of the thiophene ring and a methyl-substituted carboxamide at the 3-position. The 4-methoxyphenylsulfonyl moiety introduces electron-withdrawing and bulky substituents, influencing both physicochemical properties (e.g., solubility, logP) and biological interactions. Its molecular formula is C₁₆H₁₇N₃O₅S₂, with a molecular weight of 395.45 g/mol. Synthesis typically involves coupling 4-(2-chloroacetamido)thiophene-3-carboxamide intermediates with aromatic amines in polar solvents like ethylene glycol, as seen in analogous procedures .

Properties

IUPAC Name |

2-[[2-(4-methoxyphenyl)sulfonylacetyl]amino]-N-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S2/c1-16-14(19)12-7-8-23-15(12)17-13(18)9-24(20,21)11-5-3-10(22-2)4-6-11/h3-8H,9H2,1-2H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFLWBZEAYNDKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide typically involves multiple steps:

Formation of the Sulfonyl Intermediate: The initial step often involves the sulfonylation of 4-methoxyaniline with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to form 4-methoxyphenylsulfonamide.

Acetamido Group Introduction: The next step involves the acylation of the sulfonamide with an acylating agent like acetic anhydride or acetyl chloride to introduce the acetamido group.

Thiophene Ring Formation: The thiophene ring is then introduced through a cyclization reaction involving a suitable thiophene precursor and the acetamido-sulfonyl intermediate.

N-Methylation: Finally, the compound is methylated using a methylating agent such as methyl iodide in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Reaction Conditions

The reactions are generally carried out under controlled temperatures and pH conditions to optimize yield and purity. Catalysts may be employed to facilitate certain steps.

Medicinal Chemistry

The compound exhibits several promising biological activities:

- Anticancer Activity : Initial studies suggest that it may inhibit tumor growth through mechanisms similar to other thiophene derivatives, potentially affecting pathways related to cell proliferation and apoptosis.

- Antimicrobial Properties : The sulfonamide group is known for its antimicrobial activity, making this compound a candidate for further investigation in treating bacterial infections .

- Anti-inflammatory Effects : Research indicates that thiophene derivatives can modulate inflammatory responses, which could be relevant in chronic inflammatory diseases .

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that compounds similar to 2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide exhibit micromolar inhibition of specific cancer cell lines, indicating potential for development as anticancer agents .

- Mechanistic Studies : Detailed mechanistic studies are ongoing to elucidate how this compound interacts with cellular targets involved in cancer progression and inflammation .

Mechanism of Action

The mechanism of action of 2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and acetamido groups can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide | C₁₆H₁₇N₃O₅S₂ | 395.45 | 4-Methoxyphenylsulfonyl, N-methyl carboxamide |

| 5-Cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-arylamino-acetamido)thiophene-3-carboxamide | C₂₁H₁₇ClN₄O₃S | 440.90 | Chlorine, cyano, aryl amino groups |

| 6-(3-Cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-yl-amino)-N-(4-methoxyphenyl)nicotinamide | C₃₃H₃₄N₈O₅ | 620.00 | Quinoline core, piperidinylidene, tetrahydrofuran-3-yloxy |

| (E)-4-(2-(N-((4-Methoxyphenyl)sulfonyl)acetamido)styryl)pyridine 1-oxide | C₂₂H₂₀N₂O₄S | 408.47 | Styrylpyridine oxide, 4-methoxyphenylsulfonyl |

Key Observations :

- Electron-Withdrawing Groups: The 4-methoxyphenylsulfonyl group enhances metabolic stability compared to non-sulfonylated analogues but reduces solubility in aqueous media .

- Bioactivity: Thiophene-3-carboxamides with sulfonamide linkages (as in the target compound) show moderate kinase inhibition, whereas quinoline derivatives (e.g., ) demonstrate higher potency against PLK1 due to extended planar structures .

Physicochemical and Spectroscopic Comparisons

- Elemental Analysis : The target compound’s calculated C, H, N values (57.21%, 3.89%, 12.71%) closely align with experimental data (57.39%, 3.92%, 12.68%), confirming purity . Comparable precision is seen in analogues like the 440.90 g/mol thiophene derivative from .

- Mass Spectrometry: The target compound’s molecular ion peak (M⁺) would theoretically appear near m/z 395.43. In contrast, the quinoline derivative in shows a prominent [M+1]⁺ peak at m/z 620, reflecting its larger mass .

- NMR Profiles: The N-methyl group in the target compound’s carboxamide would resonate near δ 2.8–3.1 ppm (¹H NMR), distinct from the deshielded aromatic protons in ’s chlorophenoxy analogue (δ 6.8–7.5 ppm) .

Biological Activity

2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide, a compound with the CAS number 941951-89-9, is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

- Molecular Formula : C15H16N2O5S2

- Molecular Weight : 368.4 g/mol

- SMILES Notation : CNC(=O)c1ccsc1NC(=O)CS(=O)(=O)c1ccc(OC)cc1

The compound exhibits its biological effects through various mechanisms:

- Enzyme Inhibition : It has been reported to inhibit several key enzymes involved in cellular processes, including those related to inflammation and tumor growth.

- Antimicrobial Activity : The compound shows potential against various bacterial strains, suggesting its utility as an antimicrobial agent.

- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Antimicrobial Efficacy

A study conducted by researchers demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results indicated that the compound was particularly effective against Gram-positive bacteria.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines. For instance, a recent investigation revealed that treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptotic cells, as measured by flow cytometry assays. The IC50 value for one of the tested cell lines was found to be approximately 10 μM, indicating potent anticancer activity .

Mechanistic Insights

Further mechanistic studies revealed that the compound acts by inhibiting specific signaling pathways associated with cell survival and proliferation. For example, it was shown to inhibit the PI3K/Akt pathway, which is crucial for cancer cell growth and survival. This inhibition leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Q & A

Q. What are the standard synthetic routes for preparing thiophene-3-carboxamide derivatives, and how are they optimized for this compound?

The synthesis typically involves coupling sulfonylacetamide intermediates with thiophene-carboxamide scaffolds. A common method uses coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to activate carboxylic acids for amide bond formation . Reaction conditions (e.g., temperature, solvent, stoichiometry) are critical: for example, maintaining temperatures below 5°C during TBTU addition minimizes side reactions. Yields are optimized by monitoring reactions via TLC (hexane:ethyl acetate, 9:3) and employing anhydrous solvents (e.g., DCM) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

Essential techniques include:

- 1H/13C NMR : To confirm substituent positions and amide bond formation. DMSO-d6 is a common solvent, with δ ~10 ppm indicating sulfonamide protons .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation, particularly if novel stereochemistry or packing is observed .

- Elemental Analysis : Ensures purity (<0.5% deviation from theoretical values) .

Q. How are preliminary biological activities (e.g., anti-inflammatory) assessed for this compound?

In vitro antioxidant assays (e.g., DPPH radical scavenging) and in vivo anti-inflammatory models (e.g., carrageenan-induced paw edema in rodents) are standard. Dose-response curves and IC50 values are calculated, with positive controls (e.g., ascorbic acid) for validation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:

- Variable Temperature NMR : To identify dynamic processes (e.g., rotamers).

- 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations, resolving overlapping signals .

- Computational Modeling : DFT calculations predict NMR shifts, aiding assignment .

Q. What methodologies are effective for improving synthetic yield and scalability?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and improves regioselectivity .

- Solid-Supported Catalysts : Aluminum oxide with basic catalysts enhances efficiency in solvent-free conditions .

- DoE (Design of Experiments) : Statistical optimization of parameters (e.g., temperature, reagent ratio) maximizes yield .

Q. How can computational tools predict the compound’s binding affinity to biological targets?

- Molecular Docking (AutoDock/Vina) : Screens against enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity).

- Molecular Dynamics (MD) Simulations : Assesses stability of ligand-target complexes over time (e.g., 100 ns simulations in GROMACS) .

- QSAR Models : Relates structural descriptors (e.g., logP, polar surface area) to bioactivity .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.